5-Bromouraci
Description
Significance as a Nucleobase Analog of Thymine (B56734)
5-Bromouracil (B15302) (5-BrU) is a synthetic derivative of uracil (B121893), a pyrimidine (B1678525) base found in RNA. ontosight.ai Its structure is notably similar to thymine, one of the four primary nucleobases in DNA. ontosight.ai The key difference lies in the substitution of the methyl group at the fifth carbon of the thymine ring with a bromine atom. youtube.com This structural mimicry allows 5-Bromouracil to be recognized by DNA polymerases and incorporated into a DNA strand in place of thymine during replication. wikipedia.orgontosight.ai
A critical property of 5-Bromouracil that underpins its function is tautomerism, the phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton. 5-Bromouracil exists in three tautomeric forms: the common keto form and the rarer enol and ion forms. wikipedia.org In its stable keto form, 5-Bromouracil behaves like thymine and forms a standard base pair with adenine (B156593). youtube.comwikipedia.org However, it can undergo a tautomeric shift to its enol form. youtube.com The electronegativity of the bromine atom makes this shift to the enol form more frequent for 5-Bromouracil than for thymine. iarc.fr This propensity for tautomeric shifts is central to its mutagenic activity. royalsocietypublishing.org
Role as an Experimental Mutagen and Research Tool
The ability of 5-Bromouracil to exist in different tautomeric forms with distinct base-pairing properties makes it a potent experimental mutagen. wikipedia.orgnih.gov While the keto form of 5-Bromouracil pairs with adenine, the enol and ion forms are complementary to guanine (B1146940). wikipedia.org This dual pairing potential leads to the induction of point mutations, specifically transitions, during DNA replication. wikipedia.orgiarc.fr
The mutagenic process can occur in two primary ways:
Incorporation Error: If 5-Bromouracil is in its enol form as a free nucleotide during replication, it can be incorrectly incorporated opposite a guanine on the template strand. In subsequent replication rounds, this incorporated 5-Bromouracil (now likely in its more stable keto form) will pair with adenine, leading to a G:C to A:T transition. wikipedia.orgiarc.fr
Replication Error: If 5-Bromouracil has been incorporated into the DNA template strand (in its keto form, opposite adenine), it can tautomerize to the enol form during a subsequent round of replication. In this state, it will incorrectly pair with an incoming guanine nucleotide. In the next replication cycle, this guanine will pair with cytosine, completing an A:T to G:C transition. wikipedia.orgiarc.fr
This predictable induction of specific base substitutions has established 5-Bromouracil as a valuable tool in molecular biology and genetics research. ontosight.aiontosight.ai Early studies, such as those by Litman and Pardee in 1956 with bacteriophages, demonstrated a concentration-dependent mutagenic effect, confirming its role in altering the viral genome. youtube.com It is widely used to introduce point mutations to study gene function, DNA repair mechanisms, and the effects of specific genetic alterations. ontosight.aiontosight.ai
Detailed Research Findings
Interactive Data Table: Properties of 5-Bromouracil
| Property | Value |
|---|---|
| Chemical Formula | C4H3BrN2O2 |
| Molecular Weight | 190.98 g/mol |
| Appearance | White powder |
| Common Tautomeric Forms | Keto, Enol |
| Pairing Partners | Adenine (keto form), Guanine (enol/ion form) |
| Primary Mutagenic Effect | Transition Mutations (A:T ↔ G:C) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
948549-67-5 |
|---|---|
Molecular Formula |
C4H3BrN2O2 |
Molecular Weight |
190.98 g/mol |
IUPAC Name |
5-bromo-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9) |
InChI Key |
LIKAIUUIISHGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=O)C1Br |
Origin of Product |
United States |
Mechanisms of Mutagenesis Induced by 5 Bromouracil
Tautomeric Shifts and Base Mispairing Properties of 5-Bromouracil (B15302)
The mutagenicity of 5-bromouracil is fundamentally linked to its ability to exist in different isomeric forms, or tautomers, which exhibit distinct base-pairing preferences. These tautomeric shifts, along with the potential for ionization, allow 5-BrU to pair with guanine (B1146940), a base it would not normally interact with, leading to errors in the genetic code.
Keto-Enol Tautomerism and Equilibrium in 5-Bromouracil
5-Bromouracil, like other pyrimidine (B1678525) and purine (B94841) bases, can exist in different tautomeric forms. fu-berlin.de The two primary forms are the keto and enol tautomers. ajol.info In its common and more stable keto form, 5-bromouracil behaves as an analog of thymine (B56734) and correctly pairs with adenine (B156593). wikipedia.orgyoutube.com However, it can undergo a tautomeric shift to its rarer enol form. wikipedia.orgyoutube.com This shift involves the migration of a proton and a change in the location of a double bond within the pyrimidine ring. youtube.com
The presence of the bromine atom at the C5 position, which is more electronegative than the methyl group of thymine, is thought to influence the keto-enol equilibrium. youtube.comiarc.fr Some studies suggest that this electronegativity stabilizes the enol tautomer, making it more prevalent than the enol form of thymine. rsc.org The enol form of 5-bromouracil is structurally similar to cytosine and, as a result, preferentially pairs with guanine. rsc.org This mispairing is a critical step in the mutagenic pathway. While the keto form is strongly favored, the transient existence of the enol form during DNA replication can lead to the incorporation of a guanine opposite the 5-bromouracil. fu-berlin.denih.gov
Recent theoretical investigations, however, have questioned the extent to which the halogen substituent at the fifth position shifts the keto-enol equilibrium towards the enol form. fu-berlin.de Some density functional theory calculations have even suggested that the presence of a water cluster can reverse the tautomeric preference of 5-bromouracil, favoring the rare tautomeric form in an aqueous solution. acs.org Further research indicates that the 'mutagenic' 2-hydroxy-4-oxo enol tautomer of 5-BrU is significantly favored over the keto form in clusters with more than 20 water molecules. tandfonline.comucm.es
Ionized Forms of 5-Bromouracil and Preferential Base Pairing
In addition to keto-enol tautomerism, 5-bromouracil can also exist in an ionized form. wikipedia.org At alkaline pH, the hydrogen atom at the N3 position can be removed, creating an anion. ajol.info This ionized form of 5-bromouracil also exhibits altered base-pairing properties and preferentially pairs with guanine. wikipedia.orgbrainly.com The increased frequency of the ionized state of 5-bromouracil compared to thymine contributes to a higher rate of misincorporation events. tulane.edu
Nuclear magnetic resonance (NMR) studies on oligonucleotides containing a 5-bromouracil-guanine pair have shown that under physiological conditions, an equilibrium exists between a wobble base pair and an ionized base pair. nih.gov As the pH increases, the equilibrium shifts towards the ionized 5-BrU paired with guanine in a Watson-Crick geometry. nih.gov This demonstrates that both the enol and ionized forms are significant contributors to the mutagenic potential of 5-bromouracil by facilitating its mispairing with guanine. wikipedia.org
| Form of 5-Bromouracil | Normal Base Pairing Partner | Mispairing Partner | Consequence |
| Keto | Adenine | - | Normal Replication |
| Enol | - | Guanine | Potential for Mutation |
| Ionized | - | Guanine | Potential for Mutation |
A:T to G:C Transition Mutations Induced by 5-Bromouracil
The incorporation of 5-bromouracil into DNA in its normal keto form occurs opposite an adenine base, effectively substituting for thymine. nih.govmacmillanusa.com If, during a subsequent round of DNA replication, the incorporated 5-bromouracil molecule undergoes a tautomeric shift to its enol form or becomes ionized, it will then preferentially pair with guanine. wikipedia.orgmacmillanusa.com When the DNA polymerase encounters this enol or ionized 5-BrU in the template strand, it will insert a guanine into the newly synthesized strand. macmillanusa.com In the following round of replication, this guanine will correctly pair with a cytosine. The ultimate result of this process is the conversion of an original Adenine-Thymine (A:T) base pair to a Guanine-Cytosine (G:C) base pair, which is a type of point mutation known as a transition. wikipedia.orgmacmillanusa.comdoubtnut.com
G:C to A:T Transition Mutations Involving 5-Bromouracil
5-Bromouracil can also induce a transition mutation in the reverse direction, from G:C to A:T. wikipedia.orgmacmillanusa.com This occurs when 5-bromouracil, existing as a free nucleotide in its transient enol or ionized form, is incorporated into a new DNA strand opposite a guanine in the template strand. macmillanusa.com In subsequent rounds of replication, this incorporated 5-bromouracil, having reverted to its more stable keto form, will then pair with adenine. macmillanusa.com This adenine will, in turn, pair with thymine in the next replication cycle. This sequence of events leads to the substitution of the original G:C pair with an A:T pair. wikipedia.orgmacmillanusa.com Research has indicated that 5-bromouracil induces transitions from G:C to A:T more readily than from A:T to G:C. nih.gov
Disruption of DNA Replication Fidelity by 5-Bromouracil
The presence of 5-bromouracil during DNA synthesis directly interferes with the high fidelity of the replication process. Its ability to substitute for thymine sets the stage for the subsequent mutagenic events.
Influence of 5-Bromouracil Tautomeric Forms on DNA Polymerase Incorporation
5-Bromouracil (5-BrU) is a base analog of thymine that can induce point mutations through base substitution. wikipedia.org This mutagenic activity is largely attributed to its existence in multiple tautomeric forms, which possess different base-pairing properties. wikipedia.orgyoutube.com The three primary forms are the keto, enol, and anionic (ion) forms. wikipedia.orgyoutube.com
In its common keto form, 5-BrU is structurally analogous to thymine and correctly pairs with adenine during DNA replication. wikipedia.orgyoutube.com However, due to the higher electronegativity of the bromine atom at the C-5 position compared to thymine's methyl group, 5-BrU has a greater propensity to shift into its rarer enol and anionic tautomeric forms. youtube.com These rare forms are complementary to guanine, not adenine. wikipedia.orgyoutube.com
This tautomeric shifting allows 5-BrU to mispair with guanine. rsc.org If 5-BrU is in the template strand, it can pair with an incoming guanine nucleotide. Conversely, if 5-bromodeoxyuridine triphosphate (BrdUTP) is present in the nucleotide pool, its rare enol or anionic form can be incorporated opposite a guanine residue in the template strand. wikipedia.orgyoutube.com Subsequent rounds of DNA replication will then "fix" this mispairing, leading to a transition mutation, either from an A-T pair to a G-C pair or vice versa. wikipedia.org
The frequency of this mispairing can be influenced by environmental factors such as pH. Studies have shown that increasing the pH can enhance the formation of 5-BrU•G mispairs, particularly when catalyzed by certain DNA polymerases like the Klenow fragment of E. coli DNA polymerase I and avian myeloblastosis reverse transcriptase. nih.govacs.org This suggests that the anionic form of 5-BrU, which is favored at higher pH, plays a significant role in its mutagenic mechanism by pairing with guanine. nih.gov
Table 1: Tautomeric Forms of 5-Bromouracil and Their Base Pairing Properties
| Tautomeric Form | Complementary Base | Result of Pairing |
| Keto | Adenine (A) | Normal base pairing (A-T equivalent) |
| Enol | Guanine (G) | Mispairing, leading to A-T → G-C transition |
| Anionic (Ion) | Guanine (G) | Mispairing, leading to A-T → G-C transition |
Impact of 5-Bromouracil on DNA Polymerase Activity
DNA polymerase I (Pol I) plays a critical role in the repair of lesions induced by the incorporation of 5-BrU. nih.govbibliotekanauki.pl Studies using Escherichia coli mutants have demonstrated that a deficiency in DNA polymerase I leads to a significant reduction in the frequency of mutagenesis induced by 5-bromodeoxyuridine (BUdR). nih.govbibliotekanauki.pl This indicates that Pol I is a key enzyme in the mutagenic pathway of 5-BrU. nih.gov
Mutants with a defective DNA polymerase I (specifically, polA1 mutants) exhibit not only a decrease in mutation rates but also a marked sensitivity to BUdR, highlighting the essential function of Pol I in repairing 5-BrU-induced DNA damage. bibliotekanauki.pl The enzyme's 5'→3' exonuclease activity is particularly important for this repair process. This activity allows the polymerase to recognize and excise the misincorporated 5-BrU or the uracil (B121893) residue that results from its dehalogenation, thereby preventing the fixation of the mutation. nih.gov The incorporation of 5-BrU into DNA creates localized damage that is subject to partial excision repair, a process in which DNA polymerase I is a central participant. bibliotekanauki.pl
Molecular Mechanisms of DNA Damage and Lesion Formation by 5-Bromouracil
Beyond its role in inducing mutations through tautomeric mispairing, 5-BrU significantly sensitizes DNA to ultraviolet (UV) radiation, leading to various forms of DNA damage. royalsocietypublishing.org The primary photochemical event is the cleavage of the carbon-bromine (C-Br) bond, which generates a highly reactive uracilyl radical. royalsocietypublishing.orgresearchgate.net This radical is the precursor to several types of DNA lesions. royalsocietypublishing.org
C-Br Bond Cleavage and Uracilyl Radical Generation from 5-Bromouracil
Upon UV excitation, the C-Br bond in an incorporated 5-BrU residue can break, forming a uracilyl radical. royalsocietypublishing.org Two main mechanisms have been proposed for this cleavage:
Excited-state electron transfer : An electron is transferred from an adjacent nucleobase (often guanine) to the excited 5-BrU, forming a 5-BrU radical anion (5BU•−). royalsocietypublishing.orgoup.com This anion is unstable and rapidly undergoes C-Br bond cleavage, releasing a bromide ion (Br−) and leaving behind the uracilyl radical. royalsocietypublishing.org
Homolytic cleavage : An isolated, excited 5-BrU molecule can directly cleave the C-Br bond homolytically, without requiring an electron transfer. royalsocietypublishing.org
Both pathways result in the formation of the same highly reactive uracilyl radical, which is responsible for subsequent DNA damage. royalsocietypublishing.org This radical can then abstract a hydrogen atom from a nearby molecule, such as the sugar moiety of an adjacent nucleotide, which in turn leads to the formation of uracil and other DNA lesions. royalsocietypublishing.org
Induction of Single-Strand Breaks, Alkali-Labile Bonds, and Double-Strand Breaks by 5-Bromouracil
The presence of incorporated 5-BrU makes DNA more susceptible to strand breaks upon UV irradiation. royalsocietypublishing.org The uracilyl radical generated from C-Br bond cleavage is a key intermediate in this process. researchgate.net By abstracting a hydrogen atom from a neighboring deoxyribose sugar, the uracilyl radical can initiate a chain of reactions that results in the cleavage of the DNA backbone. royalsocietypublishing.orgresearchgate.net
This process can lead to several types of damage:
Single-Strand Breaks (SSBs) : These are a major form of photochemical damage in DNA labeled with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). researchgate.net The formation of SSBs is significantly enhanced in 5-BrU-substituted DNA compared to normal DNA. nih.gov
Alkali-Labile Bonds : These are sites in the DNA that are stable under neutral conditions but are converted to strand breaks upon exposure to alkali (high pH). UV irradiation of 5-BrU-containing DNA produces these labile sites. royalsocietypublishing.org
Double-Strand Breaks (DSBs) : Research has shown that UV irradiation of E. coli cells with incorporated 5-BrU can produce DSBs through single photochemical events. royalsocietypublishing.org These DSBs are considered a major lethal event for the cell.
Some studies suggest that the initially reported direct strand breaks are actually secondary breaks that form from the thermal dissociation of an intermediate lesion, 2'-deoxyribonolactone. acs.org
Formation of DNA-Protein Cross-links by 5-Bromouracil
The high reactivity of the uracilyl radical also facilitates the formation of covalent cross-links between DNA and proteins. royalsocietypublishing.org Upon UV irradiation of 5-BrU-substituted DNA, the generated uracilyl radical can react with nearby amino acid residues of proteins that are in close contact with the DNA. oup.com This reaction results in the formation of a stable DNA-protein cross-link. royalsocietypublishing.orgoup.com Studies have identified cross-links between the 5-position of the uracil ring and amino acids such as tyrosine. oup.com This property has been utilized experimentally as a tool for probing DNA-protein interactions. oup.com
Dehalogenation of Incorporated 5-Bromouracil Residues to Uracil
A significant lesion resulting from the incorporation of 5-BrU into DNA is its dehalogenation to form uracil. nih.gov This conversion can occur photochemically upon UV irradiation or potentially through cellular enzymatic processes. kit.edu The presence of uracil in DNA, where thymine should be, constitutes a mutagenic lesion. nih.gov
The cell possesses repair mechanisms to deal with this type of damage. The enzyme uracil-DNA glycosylase can recognize and remove the uracil base, creating an apyrimidinic (AP) site. nih.govnih.gov This AP site is then further processed by AP endonucleases and DNA polymerase I, which is involved in repairing the resulting gap. nih.govnih.gov The dehalogenation of 5-BrU to uracil and its subsequent excision is a critical step in the pathway of 5-BrU-induced mutagenesis, as the repair process itself can be error-prone, leading to the fixation of a mutation. nih.govnih.gov
Table 2: Summary of DNA Damage and Lesions Induced by 5-Bromouracil
| Mechanism | Primary Event | Resulting Lesion/Damage |
| Tautomeric Mispairing | Shift to enol/anionic form | Guanine mispairing, A-T ↔ G-C transitions |
| Photochemical Damage | UV-induced C-Br bond cleavage | Uracilyl radical generation |
| Uracilyl radical activity | Single-Strand Breaks (SSBs) | |
| Uracilyl radical activity | Alkali-Labile Bonds | |
| Uracilyl radical activity | Double-Strand Breaks (DSBs) | |
| Uracilyl radical activity | DNA-Protein Cross-links | |
| Chemical Instability | Dehalogenation | Conversion of 5-Bromouracil to Uracil |
Creation of Apurinic/Apyrimidinic (AP) Sites in DNA due to 5-Bromouracil
While the mutagenic potential of 5-bromouracil (5-BrU) is most famously linked to tautomeric shifts causing base mispairing, a distinct and biologically significant secondary mechanism involves the generation of apurinic/apyrimidinic (AP) sites. This pathway is initiated when cellular DNA repair machinery, specifically the Base Excision Repair (BER) system, recognizes the incorporated 5-BrU as a damaged or foreign base and actively removes it from the DNA backbone.
The process is initiated by a class of enzymes known as DNA glycosylases. These enzymes continuously scan the genome for aberrant bases, including deaminated, oxidized, or alkylated bases. Certain DNA glycosylases can identify 5-BrU within the DNA duplex, although the efficiency of this recognition varies significantly among different enzymes. Upon recognition, the glycosylase catalyzes the hydrolytic cleavage of the N-glycosidic bond that links the 5-BrU base to the deoxyribose sugar of the DNA backbone. This enzymatic excision of the base results in a vacant position, or "hole," in the DNA strand. This lesion is referred to as an apurinic/apyrimidinic (AP) site, also known as an abasic site.
The formation of an AP site is a profoundly mutagenic event. An AP site is non-instructive, meaning it does not provide a template for the corresponding base during DNA replication. When a replicative DNA polymerase encounters an AP site, the replication fork typically stalls. To overcome this blockage, cells may utilize specialized, lower-fidelity translesion synthesis (TLS) polymerases. These polymerases are capable of inserting a nucleotide opposite the abasic site. However, this insertion is often error-prone and follows a species- and polymerase-specific hierarchy. In many organisms, including humans and E. coli, there is a strong preference for inserting an adenine opposite an AP site, a phenomenon known as the "A-rule".
The mutagenic consequence is most pronounced when 5-BrU has been incorporated via its enol tautomer opposite a guanine, forming a 5-BrU•G mismatch. If a DNA glycosylase subsequently excises the 5-BrU, an AP site is created opposite the guanine base. During the next round of replication, the preferential insertion of adenine opposite this AP site by a TLS polymerase generates an A•G mismatch. This mismatch is then resolved in the subsequent replication cycle to produce a stable A•T base pair, thereby completing a G•C → A•T transition mutation.
Research has focused on identifying which specific glycosylases are responsible for excising 5-BrU and their relative efficiencies. Studies have shown that human thymine-DNA glycosylase (TDG) and single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) are particularly active in removing 5-BrU, especially when it is paired with guanine. In contrast, the major replicative uracil-DNA glycosylase (UNG2) and its prokaryotic counterpart, E. coli Ung, are significantly less effective at processing 5-BrU. This differential activity highlights a specialized role for TDG and SMUG1 in responding to halogenated pyrimidines in DNA, contributing to both the cytotoxic and mutagenic effects of 5-bromouracil through the generation of AP sites.
Table 1: Relative Excision Activity of Various DNA Glycosylases on 5-Bromouracil-Containing DNA Substrates
This table summarizes findings on the capacity of different DNA glycosylases from human and E. coli sources to recognize and excise 5-bromouracil from DNA. The efficiency is highly dependent on both the specific enzyme and the base paired opposite 5-BrU.
| Enzyme | Organism | Substrate (5-BrU Paired With) | Relative Excision Efficiency | Reference Finding |
| Thymine-DNA Glycosylase (TDG) | Human | Guanine (G) | High | Efficiently excises 5-BrU from 5-BrU•G mismatches, treating it as a lesion similar to a T•G mismatch. This activity is a key driver of 5-BrU-induced G•C → A•T transitions via the AP site pathway. |
| SMUG1 | Human | Adenine (A) / Guanine (G) | Moderate | Exhibits notable activity against both 5-BrU•A and 5-BrU•G pairs. Its broad substrate specificity allows it to contribute to the overall processing of 5-BrU in human cells. |
| Uracil-DNA Glycosylase (UNG2) | Human | Adenine (A) | Very Low / Negligible | Shows minimal capacity to excise 5-BrU from its canonical pairing with adenine. Its active site is highly specific for uracil and does not accommodate the bulky bromine atom well. |
| E. coli Ung | Escherichia coli | Adenine (A) | Very Low | Processes 5-BrU at a rate that is several orders of magnitude slower than its natural substrate, uracil. This suggests the AP site pathway is not a major mechanism of 5-BrU mutagenesis in E. coli. |
Dna Repair Pathways in Response to 5 Bromouracil Induced Lesions
Involvement of Uracil-DNA Glycosylase in 5-Bromouracil (B15302) Damage Repair
One of the primary lesions resulting from the incorporation of 5-BrU is its dehalogenation to form uracil (B121893) within the DNA strand. nih.govnih.gov This creates a G:U mismatch, which is a substrate for the base excision repair (BER) pathway. The key enzyme initiating this repair is Uracil-DNA Glycosylase (UDG). nih.govpnas.org
UDG recognizes and cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, effectively removing the incorrect base and generating an apurinic/apyrimidinic (AP) site. nih.govjumedicine.com The significance of UDG in repairing 5-BrU-induced damage is highlighted by the increased sensitivity of Escherichia coli mutants deficient in UDG (ung⁻) to 5-bromodeoxyuridine. nih.gov The number of uracil residues in the DNA is proportional to the extent of damage and diminishes as DNA repair progresses. nih.gov Some human DNA glycosylases can also remove 5-bromouracil from mispairs with guanine (B1146940). uniprot.orggenesilico.pl
Interestingly, in E. coli, the action of UDG on UV-irradiated DNA containing 5-BrU can produce lethal and mutagenic lesions, a process that requires the function of the UmuC protein. nih.gov This suggests a complex interplay between different repair pathways in response to combined DNA damage.
Role of AP Endonucleases (e.g., xthA gene products) in Repair of 5-Bromouracil Lesions
Following the creation of an AP site by UDG, AP endonucleases are recruited to the site of damage. nih.govjumedicine.com In E. coli, a key AP endonuclease is Endonuclease VI, the product of the xthA gene. nih.govnih.gov This enzyme cleaves the phosphodiester bond on the 5' side of the AP site, creating a nick in the DNA backbone. annualreviews.org
The importance of AP endonucleases in the repair of 5-BrU-induced damage is underscored by the observation that E. coli mutants with a defect in the xthA gene show heightened sensitivity to 5-bromodeoxyuridine. nih.gov Furthermore, a mutation in the xthA gene leads to a several-fold increase in the frequency of mutations induced by 5-BrU, emphasizing the critical role of AP sites in mutagenesis when this repair step is compromised. nih.govbibliotekanauki.pl
The process initiated by UDG and followed by AP endonuclease action is a crucial part of the BER pathway for handling lesions derived from 5-BrU incorporation.
Contribution of DNA Polymerase I and its Exonuclease Activity to 5-Bromouracil Damage Repair
After the AP site is incised by an AP endonuclease, DNA Polymerase I (Pol I) plays a multifaceted role in the subsequent repair steps. Pol I possesses both a 5'→3' polymerase activity and a 3'→5' exonuclease (proofreading) activity, as well as a 5'→3' exonuclease activity. vaia.comwatchmakergenomics.com
The 5'→3' exonuclease activity of Pol I is critical for removing the deoxyribose phosphate (B84403) residue and potentially a few downstream nucleotides from the nicked strand. iss.it Subsequently, its polymerase activity fills the resulting single-nucleotide gap using the complementary strand as a template. jumedicine.com
Studies in E. coli have demonstrated that mutants with defects in either the polymerizing activity (polA1⁻) or the 5'→3' exonuclease activity (polA107⁻) of DNA Polymerase I exhibit extreme sensitivity to 5-bromodeoxyuridine. nih.gov This indicates that Pol I is essential for the repair of 5-BrU-induced lesions and cannot be effectively substituted by DNA polymerases II or III. nih.gov A mutation in the polA1 gene can lead to a 100-fold reduction in the frequency of 5-BrU-induced mutations. bibliotekanauki.pl This highlights the central role of DNA Polymerase I in the mutagenic processing of these lesions. bibliotekanauki.pl
Function of DNA Ligase in Repairing 5-Bromouracil-Induced DNA Lesions
The final step in the base excision repair of 5-BrU-induced lesions is the sealing of the nick in the DNA backbone by DNA ligase. jumedicine.comiss.it This enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the newly inserted nucleotide and the 5'-phosphate group of the adjacent nucleotide, thereby restoring the integrity of the DNA strand. journalmeddbu.com
The involvement of DNA ligase in this repair process has been demonstrated in E. coli. A thermosensitive mutant in the DNA ligase gene (lig ts7) exhibits high sensitivity to 5-bromodeoxyuridine at the restrictive temperature of 42°C, confirming the enzyme's crucial role in repairing these lesions. nih.gov In eukaryotic systems, DNA Ligase I or a complex of DNA Ligase III and XRCC1 typically carries out this final ligation step in the BER pathway. journalmeddbu.comjournalmeddbu.com
Dependence on SOS Response Functions (recA, umuC, lexA) for 5-Bromouracil Mutagenesis
While the base excision repair pathway is the primary mechanism for correcting 5-BrU-induced lesions, a significant portion of the mutagenesis associated with this analog is dependent on the SOS response, an inducible DNA damage response system. nih.govbibliotekanauki.pl In E. coli, the SOS response is regulated by the LexA repressor and induced by the RecA protein. quizgecko.combiorxiv.org
Efficient mutagenesis by 5-BrU requires the functions of the recA and umuC genes, as well as a non-mutated lexA gene. nih.govbibliotekanauki.pl The UmuC protein, along with UmuD', forms the error-prone DNA polymerase V, which is a key player in SOS mutagenesis. nih.gov Approximately 80% of the mutations induced by 5-BrU are dependent on the SOS system and the umuC gene product, indicating that they arise through an error-prone repair pathway. bibliotekanauki.pl The induction of the SOS response by 5-BrU-induced lesions, which are not repaired by excision repair, leads to an increased mutation frequency. bibliotekanauki.pl
Table 1: Key Genes in 5-Bromouracil-Induced SOS Mutagenesis
| Gene | Function in SOS Response | Role in 5-BrU Mutagenesis |
| recA | Co-protease that induces LexA self-cleavage, activating the SOS response. biorxiv.org | Essential for 5-BrU-induced mutagenesis. nih.govbibliotekanauki.pl |
| lexA | Repressor of SOS genes. quizgecko.com | A non-mutated LexA protein is required for efficient 5-BrU mutagenesis. nih.gov |
| umuC | Forms the error-prone DNA Polymerase V with UmuD'. nih.gov | Required for approximately 80% of 5-BrU-induced mutations. nih.govbibliotekanauki.pl |
Dynamics of Mutation Frequency Decline (MFD) for 5-Bromouracil-Induced Mutations
Mutation frequency decline (MFD) is a phenomenon observed as a rapid, irreversible decrease in the frequency of certain induced mutations when protein synthesis is temporarily inhibited immediately after mutagenic treatment. researchgate.netnih.gov This process is linked to transcription-coupled repair, where lesions on the transcribed strand of active genes are repaired more efficiently. oup.com
Premutational lesions induced by 5-BrU are subject to MFD. nih.gov This decline is delayed in E. coli mutants defective in AP endonuclease (xthA), suggesting a role for this enzyme in the MFD process and further supporting the involvement of AP sites in 5-BrU-induced mutagenesis. nih.govresearchgate.net
Effects of 5 Bromouracil on Dna Structure and Stability
Alterations in Base Stacking Interactions by 5-Bromouracil (B15302)
Base stacking is a critical force contributing to the stability of the DNA double helix, arising from a combination of electrostatic and dispersion forces between adjacent bases. rsc.org The substitution of thymine's C5-methyl group with a bulky and electronegative bromine atom in 5-Bromouracil modifies these interactions.
Theoretical studies have been conducted to compare the stacking strength of 5-Bromouracil with that of thymine (B56734) (T) and uracil (B121893) (U). In gas-phase calculations, dimers containing 5-BrU showed enhanced binding energies compared to their thymine and uracil counterparts. rsc.orgresearchgate.net For instance, gas-phase structures of Cytosine/5-BrU (C/BrU), Thymine/5-BrU (T/BrU), and Uracil/5-BrU (U/BrU) dimers were found to have greater zero-point-corrected binding energies than the corresponding C/T, T/T, and U/T dimers. rsc.orgresearchgate.net The differences in favor of 5-BrU were 3.1 kcal mol⁻¹, 1.7 kcal mol⁻¹, and 0.5 kcal mol⁻¹, respectively. researchgate.net
However, these optimized gas-phase structures differ significantly from the geometry found within a DNA helix. rsc.org When the analysis was restricted to dimers with a more "DNA-like" twist angle of ±36°, the stacking advantage for C/BrU and T/BrU over C/T and T/T was reduced to 0.5 kcal mol⁻¹ and 1.7 kcal mol⁻¹, respectively. rsc.orgresearchgate.net Furthermore, when environmental factors such as thermal effects and the presence of water are considered, the stacking advantage of 5-BrU is largely nullified or even reversed. rsc.orgresearchgate.net This suggests that enhanced stacking is not a likely mechanism to explain the biological effects of 5-Bromouracil. rsc.orgresearchgate.net
| Dimer Pair | Interaction Energy Difference (kcal mol⁻¹) in favor of 5-BrU | Comment |
|---|---|---|
| C/BrU vs C/T | 3.1 | Optimized gas-phase geometry |
| T/BrU vs T/T | 1.7 | Optimized gas-phase geometry |
| U/BrU vs U/T | 0.5 | Optimized gas-phase geometry |
| C/BrU vs C/T | 0.5 | "DNA-like" twist (±36°) |
| T/BrU vs T/T | 1.7 | "DNA-like" twist (±36°) |
The bromine substituent has long been recognized for its ability to influence the stacking patterns of uracil derivatives. nih.gov The enhanced stacking observed in some contexts is thought to arise from strengthened dispersive or dipole-induced dipole forces. rsc.org Crystallographic studies reveal that 5-halogenated uracils often adopt a stacking pattern that allows for close contacts between the halogen atom and the pyrimidine ring of an adjacent base, at distances significantly shorter than normal van der Waals interactions. nih.gov This specific interaction pattern provides evidence that halogen substituents directly influence stacking arrangements, while having little direct effect on hydrogen-bonding properties. nih.gov Despite these observations, the energetic advantage conferred by the bromine atom is not consistently strong enough across different environments, particularly in aqueous solution, to be considered the primary driver of 5-BrU's mutagenic activity. rsc.orgresearchgate.net
| Helix Parameter | Observed Change upon 5-BrU Incorporation |
|---|---|
| Rise (Dz) | Remarkable Increase |
| Diameter (d) | Slight Increase |
Increased Ultraviolet Sensitivity of DNA Containing 5-Bromouracil
One of the most significant consequences of 5-Bromouracil incorporation into DNA is a marked increase in the DNA's sensitivity to ultraviolet (UV) radiation. microbiologyresearch.orgpsu.eduarxiv.org Studies on Escherichia coli containing 5-BrU in their DNA showed a dramatic sensitization to UV light, with as much as a 20,000-fold reduction in the number of surviving bacteria compared to irradiated bacteria without the analogue. microbiologyresearch.orgpsu.edu This sensitization effect is directly proportional to the degree of 5-BrU incorporation. microbiologyresearch.orgpsu.edu The underlying cause of this heightened photosensitivity is the photochemical lability of the C5-Br bond. arxiv.orgroyalsocietypublishing.org Upon UV absorption, this bond can cleave, leading to the formation of a highly reactive uracilyl radical, which can then induce further DNA damage, such as single- and double-strand breaks. arxiv.orgroyalsocietypublishing.orgnih.govscispace.com
Upon absorption of UV light and excitation to the bright ¹ππ* electronic state, 5-Bromouracil has several potential deactivation pathways to dissipate the excess energy. royalsocietypublishing.orgresearchgate.netnih.govresearchgate.net Quantum chemistry calculations and non-adiabatic dynamics simulations have identified three primary relaxation routes:
Relaxation back to the ground state: This is proposed to be the predominant deactivation pathway in the gas phase, allowing the molecule to return to its initial state without undergoing chemical change. royalsocietypublishing.orgresearchgate.netnih.gov
C-Br Photodissociation: This pathway involves the cleavage of the carbon-bromine bond. royalsocietypublishing.orgnih.gov Two mechanisms for this dissociation have been proposed. One route involves an excited-state electron transfer from an adjacent nucleobase to 5-BrU, forming a radical anion that subsequently cleaves the C-Br bond. royalsocietypublishing.orgresearchgate.net The second mechanism is a direct homolytic cleavage of the C-Br bond without prior electron transfer. royalsocietypublishing.orgresearchgate.net
Intersystem Crossing (ISC): This involves a transition from the initial singlet excited state to the triplet manifold, which can lead to different photochemical outcomes. royalsocietypublishing.orgnih.gov
Recent studies using femtosecond time-resolved photoelectron spectroscopy have observed the ultrafast decay of the initially populated ¹ππ* state within approximately 77 femtoseconds for 5-BrU in aqueous solution, followed by relaxation through lower-lying electronic states back to the ground state. rsc.org
Intersystem crossing (ISC) represents a key non-radiative decay channel for photoexcited 5-Bromouracil. Simulations have shown that the ultrafast ISC dynamics primarily involve the transition from a singlet state to a triplet state, specifically between the ¹nOπ* and ³ππ* states. royalsocietypublishing.orgresearchgate.netnih.gov While ISC is a possible deactivation route, its role and efficiency can be influenced by the surrounding environment. royalsocietypublishing.org
C-Br Photodissociation in 5-Bromouracil
The photosensitivity of DNA substituted with 5-bromouracil (5-BrU) is rooted in the comparative weakness of the Carbon-Bromine (C-Br) bond. Upon absorption of ultraviolet (UV) radiation, the 5-BrU molecule undergoes excitation. royalsocietypublishing.org This process can lead to the homolytic cleavage of the C-Br bond, a reaction known as photodissociation. royalsocietypublishing.orgcore.ac.uk
The mechanism involves the excitation of electrons in non-bonding orbitals (n) on the halogen to anti-bonding orbitals (σ) located on the C-X bond (where X is the halogen), leading to dissociation. core.ac.uk For 5-BrU, after irradiation to the bright ππ state, several deactivation pathways are possible, including relaxation back to the ground state, intersystem crossing (ISC), and C-Br photodissociation. royalsocietypublishing.orgnih.gov The photodissociation event results in the formation of a highly reactive uracil-5-yl radical and a bromine atom. royalsocietypublishing.orgcolab.ws While this C-Br bond fission is a key step, studies in aqueous solutions suggest that solvent caging effects can inhibit the process to some extent, with a significant portion of excited molecules relaxing back to the ground state without dissociation. chemrxiv.org However, the cleavage that does occur is the primary event initiating the cascade of DNA damage. royalsocietypublishing.org
Formation and Location of Uracil-5-yl Radical in Photoirradiated 5-Bromouracil-Substituted DNA
The direct consequence of C-Br photodissociation is the generation of the uracil-5-yl radical. royalsocietypublishing.org This radical is highly reactive and can abstract a hydrogen atom from a suitable nearby donor, such as an adjacent deoxyribose sugar moiety in the DNA backbone. royalsocietypublishing.orgacs.org This hydrogen abstraction is not random; it occurs with high sequence selectivity.
Research has identified specific sequences, or "hot-spots," where the formation of the uracil-5-yl radical and subsequent DNA damage are particularly efficient. oup.comnih.gov These hot-spot sequences are identified as 5′-(G/C)[A]n=1,2BrUBrU-3′ and the reverse sequence 5′-BrUBrU[A]n=1,2(G/C)-3′. oup.comnih.gov In these contexts, upon irradiation, an electron is transferred through the DNA π-stack from a guanine (B1146940) (G) base, which has the lowest oxidation potential, to the BrU. oup.com This forms an anion radical, which then expels a bromide ion (Br⁻) to yield the uracil-5-yl radical. oup.compnas.org The radical then primarily abstracts the C1′ hydrogen from the adjacent 2′-deoxyadenosine residue on its 5′-side. oup.comnih.gov The resulting C1′ radical can be oxidized, leading to the formation of lesions like 2-deoxyribonolactone and ultimately a strand break. acs.orgoup.com
Wavelength-Specific Photoreactions in 5-Bromouracil-Containing DNA (e.g., 302-nm)
The photoreactions of 5-BrU-containing DNA are dependent on the wavelength of the irradiating UV light. Irradiation at 302 nm has been specifically shown to be effective in inducing these reactions. oup.comnih.gov Experiments using 302-nm UV irradiation on 5-BrU-substituted DNA fragments confirmed that selective cleavage occurs at the identified hot-spot sequences. oup.com
In these studies, DNA fragments containing 5-BrU were irradiated at 302 nm. oup.com To precisely locate the initial radical formation, experiments were conducted in the presence of a hydrogen donor, tetrahydrofuran (B95107) (THF). The THF quenches the uracil-5-yl radical, converting it to a stable uracil residue. nih.gov Subsequent treatment with uracil DNA glycosylase (UDG), an enzyme that specifically removes uracil from DNA, allows for the exact identification of the radical's original location. nih.gov These experiments confirmed that uracil residues, and thus the initial uracil-5-yl radicals, were formed at the 5′-(G/C)[A]n=1,2BrUBrU-3′ and 5′-BrUBrU[A]n=1,2(G/C)-3′ hot-spot sequences. oup.comnih.gov This demonstrates that the electron transfer initiating the reaction can proceed without a specific 5' to 3' directionality. oup.com
| DNA Sequence Context | Proposed Mechanism | Primary Photoproduct/Lesion | Reference |
|---|---|---|---|
| 5′-(G/C)[A]n=1,2BrUBrU-3′ | Electron transfer from remote Guanine, formation of uracil-5-yl radical, H-abstraction from adjacent 5'-sugar. | 2-deoxyribonolactone, Uracil | oup.comnih.gov |
| 5′-BrUBrU[A]n=1,2(G/C)-3′ | Electron transfer from remote Guanine, formation of uracil-5-yl radical. | Uracil | oup.comnih.gov |
| 5′-d(GTAATBrUAC)-3′ in complex with Sso7d protein | Electron transfer from Tryptophan-24 of the Sso7d protein to BrU. | Products from H-abstraction at T5 by uracil-5-yl radical. | pnas.orgnih.gov |
Effects of 5-Bromouracil on the Extent of Photoreactivation
Photoreactivation is a primary DNA repair mechanism that reverses UV-induced damage, specifically pyrimidine dimers, through the action of an enzyme called photolyase. biologydiscussion.comlibretexts.org This enzyme binds to the dimer and, using energy from visible light, cleaves the covalent bonds to restore the original bases. libretexts.orgabeomics.com
| Condition | Normal DNA (Thymine) | 5-BrU-Substituted DNA | Reference |
|---|---|---|---|
| UV Sensitivity | Baseline sensitivity. | Markedly increased sensitivity. | psu.edumicrobiologyresearch.org |
| Primary UV Lesion | Pyrimidine (e.g., Thymine) dimers. | Uracil-5-yl radical leading to strand breaks and other lesions. | royalsocietypublishing.orgtandfonline.com |
| Photoreactivation | Efficient repair of thymine dimers by photolyase. | Reduced to non-existent; photoreactivation is blocked or not as great. | biologydiscussion.compsu.edukit.edu |
Research Applications of 5 Bromouracil As a Molecular Probe and Genetic Tool
Induction of Mutagenesis for Genetic Studies with 5-Bromouracil (B15302)
5-Bromouracil is a well-established experimental mutagen used to induce point mutations in DNA. wikipedia.orgontosight.ai Its mutagenic properties were first observed through the inhibition of growth in Lactobacillus casei and later explored in detail in bacteriophages. youtube.com The primary mechanism of 5-BrU-induced mutagenesis lies in its ability to exist in different tautomeric forms, which alters its base-pairing properties. wikipedia.org
In its common keto form, 5-BrU pairs with adenine (B156593), mimicking thymine (B56734). wikipedia.orgminia.edu.eg However, due to the electronegativity of the bromine atom, 5-BrU has a higher propensity to shift to its rare enol or ionized form compared to thymine. youtube.comrsc.org In these forms, 5-BrU preferentially pairs with guanine (B1146940). wikipedia.org This tautomeric shifting can lead to two main types of transitional mutations during DNA replication:
Incorporation Error: An incoming 5-BrU molecule in its enol or ionized form can be incorporated opposite a guanine in the template strand. In subsequent replication rounds, this 5-BrU (likely back in its keto form) will pair with adenine, leading to a G:C to A:T transition. wikipedia.orgminia.edu.eg
Replication Error: If a 5-BrU molecule already incorporated in the DNA (in its keto form, paired with adenine) shifts to its enol or ionized form during a subsequent replication cycle, it will pair with guanine. This results in an A:T to G:C transition. wikipedia.orgminia.edu.eg
These induced mutations are not random; studies with bacteriophage T4 have shown that 5-bromouracil acts at specific locations within the genetic structure, creating mutational "hot spots". caltech.edu This specificity allows researchers to target certain gene regions for mutagenesis.
By inducing specific mutations, 5-bromouracil serves as a powerful tool to dissect the relationship between gene sequence, function, and expression. fiveable.meontosight.ai Researchers can introduce point mutations into a target gene and then observe the resulting phenotypic changes. ontosight.ai This approach helps to:
Identify Critical Residues: By observing which mutations lead to a loss or alteration of protein function, scientists can identify the specific amino acid residues that are crucial for protein structure, catalytic activity, or binding to other molecules.
Analyze Gene Regulation: Mutations in regulatory regions of a gene, such as promoters or enhancers, can alter its expression level. Using 5-BrU, researchers can study how specific base changes in these regions affect the binding of transcription factors and, consequently, gene transcription.
Create Model Systems for Disease: Inducing mutations that are known to be associated with genetic diseases in model organisms allows for the study of disease mechanisms and the testing of potential therapeutic interventions.
The ability to generate a high frequency of revertible, small alterations makes 5-BrU particularly useful for fine-structure genetic analysis. caltech.edu
Application of 5-Bromouracil in Probing DNA Replication and Repair Mechanisms
The incorporation of 5-bromouracil into DNA provides a unique label to track and analyze the intricate processes of DNA replication and repair. ontosight.ai Its presence can be detected, and its effects on DNA structure and enzyme interactions can be monitored.
Studies in E. coli have revealed that a significant portion of 5-BrU-induced mutagenesis occurs through the misrepair of lesions created after its incorporation. nih.gov The process often involves the dehalogenation of the incorporated 5-BrU, which converts it into a uracil (B121893) residue. nih.gov This uracil is then recognized and removed by the enzyme uracil-DNA glycosylase, creating an apyrimidinic (AP) site. nih.gov The subsequent processing of this AP site by the cell's repair machinery, particularly the SOS response which is dependent on genes like recA and umuC, can lead to the fixation of a mutation. nih.gov The increased mutation frequency in mutants defective in AP endonuclease further highlights the role of these AP sites in 5-BrU mutagenesis. nih.gov
By following the fate of 5-BrU-containing DNA, researchers can gain insights into the efficiency and fidelity of various DNA repair pathways, such as base excision repair.
Use of 5-Bromouracil as an Electron Acceptor in Electron Transfer Probes
5-Bromouracil is a photoreactive analog of thymine and is effectively used as an electron acceptor in studies of electron transfer through DNA. oup.comnih.gov Upon UV irradiation, 5-BrU can accept an electron, often from a nearby electron donor molecule like a guanine base or a specially designed photosensitizer. oup.comnih.gov This event leads to the formation of a reactive uracil-5-yl radical and a bromide ion. oup.com
This property is exploited in several ways:
Mapping Electron Transfer Pathways: By placing 5-BrU at specific locations in a DNA sequence and a photosensitizing electron donor at another, researchers can measure the efficiency and dynamics of electron transfer over various distances and through different base sequences. nih.govnorthwestern.edu
Identifying "Hot Spots" for Damage: Studies have identified specific DNA sequences, such as 5′-(G/C)[A]n=1,2BrUBrU-3′, that are "hot spots" for photoreactions. oup.com In these sequences, electron transfer from a guanine residue to the 5-BrU units is particularly efficient, leading to DNA strand cleavage. oup.com
Developing DNA-based Nanodevices: Understanding charge transport in DNA is crucial for the potential development of DNA-based electronic nanodevices, and 5-BrU serves as a valuable component in experimental systems for these investigations. oup.com
| Donor-Acceptor System | Observation | Research Focus |
| Pyrene-conjugated polyamides (PPIs) and 5-BrU-containing DNA | Sequence-specific electron injection from PPI to 5-BrU within a range of ~8 base pairs. nih.gov | Developing tools for sequence-specific electron injection into DNA. nih.gov |
| Guanine and 5-BrU in specific "hot-spot" sequences | Efficient electron transfer upon UV irradiation, leading to the formation of uracil-5-yl radicals and strand breaks. oup.com | Understanding the mechanism and directionality of photoreactions in DNA. oup.com |
Employing 5-Bromouracil-Substituted DNA to Investigate Protein-DNA Interactions
The substitution of thymine with 5-bromouracil in DNA is a powerful technique for mapping the specific sites of interaction between proteins and DNA. nih.govglenresearch.com The photoreactive nature of 5-BrU allows for the formation of covalent cross-links between the DNA and the bound protein upon UV irradiation. nih.govnih.gov
The procedure generally involves:
Synthesizing DNA where one or more thymine residues are replaced by 5-BrU. glenresearch.com
Allowing the protein of interest to bind to this modified DNA.
Exposing the protein-DNA complex to UV light, which activates the 5-BrU and induces the formation of a covalent bond with a nearby amino acid residue in the protein. nih.gov
Digesting the protein and analyzing the cross-linked DNA-peptide fragment to identify the precise location of the interaction on both the protein and the DNA. nih.govnih.gov
This method offers high-resolution mapping of protein-DNA contacts. For instance, it has been used to identify the DNA-interacting sites of the lac repressor and the cAMP receptor protein (CRP) in E. coli. nih.govnih.gov In the case of the CRP protein, this technique revealed that DNA interacts with both the N-terminal and C-terminal parts of the protein, a finding that challenged existing models of the interaction. nih.gov The minimal steric impact of the bromine substitution ensures that the binding affinity of the protein for the DNA is not significantly altered, validating the biological relevance of the observed cross-links. glenresearch.com
| Protein Studied | Key Finding from 5-BrU Cross-linking |
| E. coli lac Repressor | Identified specific points of contact between the operator duplexes and the repressor protein. glenresearch.com |
| E. coli cAMP Receptor Protein (CRP) | Revealed that DNA interacts with both the N-terminal and C-terminal domains of the protein. nih.gov |
Studies on Viral Genome Alteration and Replication Using 5-Bromouracil in Bacteriophages
Bacteriophages, viruses that infect bacteria, have been instrumental in early studies of 5-bromouracil's mutagenic effects. youtube.com Groundbreaking experiments in 1956 with T2 bacteriophages demonstrated that growing the host E. coli in a medium containing 5-BrU led to the production of mutant phage particles. youtube.com These mutant phages exhibited reduced fitness and replication efficiency, as evidenced by the formation of smaller plaques (areas of bacterial cell death) compared to wild-type phages. youtube.com
These studies established several key points:
Incorporation into Viral DNA: 5-BrU is incorporated into the DNA of replicating phages, replacing thymine. youtube.comcaltech.edu
Induction of Mutations: The incorporated 5-BrU induces mutations that alter the viral genome. youtube.com This was confirmed by showing that the production of mutant phages was dependent on the concentration of 5-BrU. youtube.com
Impact on Viral Fitness: The induced mutations often lead to a decrease in the functionality of the phages. youtube.com
Recombination and Replication Studies: The ability to generate mutations with 5-BrU in bacteriophage DNA that is subsequently replicated allows for studies on genetic recombination and the mechanics of DNA replication in these viruses. annualreviews.org
This research laid the foundation for using 5-BrU as a tool to manipulate and study viral genomes, providing insights into viral replication, gene function, and the potential for antiviral strategies. youtube.com
Biochemical Interactions and Enzymatic Effects of 5 Bromouracil
Interaction of 5-Bromouracil (B15302) with Enzymes Involved in Nucleic Acid Metabolism
5-Bromouracil (5-BrU) is a halogenated derivative of uracil (B121893) that can act as an antimetabolite and base analog, substituting for thymine (B56734) in DNA. wikipedia.org Its interactions with enzymes central to nucleic acid synthesis are critical to its biological effects.
Thymidylate synthetase (TS) is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). researchgate.netnih.gov This reaction is essential for providing the necessary precursors for DNA synthesis. researchgate.net While the fluorinated analog, 5-fluorouracil (B62378) (5-FU), is a well-known and potent inhibitor of TS, the direct inhibitory effect of 5-bromouracil is less pronounced. researchgate.netresearchgate.net The primary mechanism of 5-BrU's cytotoxicity and mutagenicity is not through direct, potent inhibition of TS in the same manner as 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP). researchgate.netresearchgate.net Instead, 5-bromouracil's major impact on nucleic acid metabolism stems from its incorporation into DNA as a thymine analog. wikipedia.organnualreviews.org Once incorporated, it can cause mispairing during DNA replication, leading to mutations. wikipedia.orgfu-berlin.de
However, some studies in murine colon adenocarcinomas have evaluated biochemical parameters of fluoropyrimidine action, including the levels of free TS after treatment. nih.gov While 5-FUra caused a rapid decrease in free TS levels, the direct and sustained inhibition by 5-BrU is not its principal mode of action. nih.gov The primary pathway of its effect is through its conversion to 5-bromo-2'-deoxyuridine (B1667946) triphosphate (BrdUTP) and subsequent incorporation into the DNA strand.
The incorporation of 5-bromouracil into DNA in place of thymine can be significantly enhanced by limiting the intracellular pool of thymine. youtube.com This can be achieved by using inhibitors of thymine synthesis. youtube.com Sulphanilamide is one such compound that indirectly promotes the uptake of 5-BrU. youtube.compnas.orgasm.org
Sulphanilamide functions by inhibiting the synthesis of folic acid in bacteria. youtube.com Folic acid is a vital precursor for the synthesis of thymine. youtube.com By disrupting the folic acid pathway, sulphanilamide effectively reduces the de novo synthesis of thymine, thereby lowering the intracellular concentration of thymidine (B127349) triphosphate (dTTP). youtube.com This depletion of the natural substrate for DNA polymerase creates a metabolic environment where the analog, 5-bromouracil (in its deoxyribonucleoside triphosphate form), can more successfully compete for incorporation into newly synthesized DNA strands. youtube.com
Early experiments with bacteriophages demonstrated this synergistic effect. youtube.compnas.org When E. coli was grown in a medium containing both sulphanilamide and 5-bromouracil, a significant increase in the rate of mutation in T2 bacteriophages was observed. youtube.com This was attributed to the increased replacement of thymine with 5-bromouracil in the phage DNA, a condition facilitated by the sulphanilamide-induced thymine deficiency. youtube.com This strategy has been instrumental in experimental mutagenesis to maximize the incorporation of 5-BrU and study its effects. pnas.org
Interactions of 5-Bromouracil with Metal Ions and Complex Formation
The interaction of nucleic acid bases with metal ions is a fundamental aspect of their biochemistry, influencing their structure and function. 5-Bromouracil, as a nucleobase analog, readily forms complexes with a variety of metal ions.
5-Bromouracil acts as a versatile ligand, coordinating with metal ions through its nitrogen and oxygen atoms. ekb.egresearchgate.netuobaghdad.edu.iq Spectroscopic and analytical studies have shown that 5-bromouracil typically behaves as a mononegative bidentate donor. ekb.eg The primary binding sites for metal ions are the deprotonated N3 nitrogen and the carbonyl oxygen at the C4 position (O4). uobaghdad.edu.iq However, coordination can also occur at other sites depending on the metal ion and reaction conditions.
Numerous metal complexes of 5-bromouracil have been synthesized and characterized, including those with Mg(II), Sr(II), Ca(II), Pb(II), Hg(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). ekb.egresearchgate.netnih.gov In these complexes, the metal ion is typically coordinated to two 5-bromouracil ligands. ekb.egresearchgate.net The geometry of these complexes varies, with some adopting octahedral or tetrahedral structures, often including water molecules in the coordination sphere. ekb.eg For instance, ternary complexes of various metal ions with 5-bromouracil and L-histidine have also been synthesized and characterized. nih.gov
| Metal Ion | Coordination Sites on 5-Bromouracil | Reference |
|---|---|---|
| Mg(II) | N/A | ekb.eg |
| Sr(II) | N/A | ekb.eg |
| Ca(II) | N/A | ekb.eg |
| Pb(II) | N/A | ekb.eg |
| Hg(II) | N/A | ekb.eg |
| Mn(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |
| Co(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |
| Ni(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |
| Cu(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |
| Zn(II) | N/A | nih.gov |
| Cd(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |
| Ag(I) | N/A | researchgate.net |
5-Bromouracil can exist in different tautomeric forms, primarily the keto and enol forms. wikipedia.orgresearchgate.net The keto form is predominant, but the enol form, though rare, is significant because it can mispair with guanine (B1146940) instead of adenine (B156593), leading to mutations. wikipedia.orgyoutube.com The equilibrium between these tautomers can be influenced by the surrounding microenvironment, including the presence of water molecules and metal ions. nih.gov
Studies have shown that metal ions and water can have cooperative or opposing effects on the tautomerism of 5-bromouracil. nih.gov In a hydrated environment, the presence of a metal ion like Na+ can actually stabilize uracil in its canonical keto form. nih.gov However, for 5-bromouracil, the same environment makes it less stable and more prone to tautomerize to the enol form compared to uracil. nih.gov This increased tendency to exist in the rare enol form may partly explain the mutagenic nature of 5-bromouracil. nih.gov
The position of the metal ion is crucial; in some regions, a metal ion can prevent tautomerization, while in others, it may assist the process. nih.gov Furthermore, hydration plays a significant role, as computational studies have shown that in a water cluster, the tautomeric preference of 5-bromouracil can be reversed, favoring the rare enol form. nih.govresearchgate.net This effect is largely due to more favorable water-water interactions around the enol tautomer. nih.gov
Influence of 5-Bromouracil on Deoxyribonucleotide Triphosphate (dNTP) Pool Sizes
The maintenance of balanced pools of the four deoxyribonucleotide triphosphates (dATP, dGTP, dCTP, and dTTP) is essential for the fidelity of DNA replication and repair. mdpi.com Imbalances in these dNTP pools can be mutagenic. mdpi.comoregonstate.edu The incorporation of 5-bromouracil into DNA can perturb the delicate balance of these nucleotide pools.
Research has shown that allowing DNA containing 5-bromouracil to replicate under specific conditions can induce mutagenesis, which is correlated with an imbalance in dNTP pools. nih.gov For example, when Syrian hamster cells with BrUra-containing DNA were cultured in the presence of high concentrations of thymidine, it resulted in elevated intracellular levels of dTTP and dGTP. nih.gov This nucleotide pool imbalance, coupled with the presence of 5-bromouracil in the template DNA, leads to an increased frequency of mutations. nih.gov
The mechanism likely involves the disruption of the normal feedback regulation of ribonucleotide reductase (RNR), the enzyme responsible for dNTP synthesis. mdpi.comembopress.org Alterations in the levels of one dNTP can affect the synthesis of others. researchgate.net The presence and subsequent replication of DNA containing an abnormal base like 5-bromouracil can trigger cellular stress responses that may intersect with the pathways regulating dNTP production, leading to imbalances that compromise replication fidelity. nih.govembopress.org
Enzymatic Activities Related to 5-Bromouracil Derivatives (e.g., Phospholipase A2 inhibition by 6-amino-5-bromouracil)
The derivative of 5-bromouracil, 6-amino-5-bromouracil, has been identified as an inhibitor of phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. ecronicon.netscitcentral.com Snake venoms, which are rich in phospholipases A2, induce significant pathophysiological effects, and inhibitors of this enzyme are explored for their potential to counteract venom toxicity. scitcentral.com
Molecular docking and fluorescence studies have been employed to understand the interaction between 6-amino-5-bromouracil and PLA2. ecronicon.netscitcentral.com These studies reveal that 6-amino-5-bromouracil interacts with the active site of the cobra-venom phospholipase A2. ecronicon.netscitcentral.com The inhibitory action is attributed to the formation of hydrogen bonds between the compound and key amino acid residues in the enzyme's binding site, such as GLY31, TYR63, and ASP48. ecronicon.netscitcentral.com This interaction is crucial for effective inhibition of the enzyme's activity. ecronicon.netscitcentral.com
The binding energy of 6-amino-5-bromouracil to cobra-venom phospholipase A2 has been calculated to be -5.52 kcal/mol, indicating a favorable interaction. ecronicon.net In vivo studies using a mouse model pretreated with 6-amino-5-bromouracil and then exposed to Cerastes cerastes venom showed a significant increase in mean survival time, suggesting that the compound can delay the onset of venom toxicity. scitcentral.com
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| 6-amino-5-bromouracil | Cobra-venom Phospholipase A2 | -5.52 | GLY31, TYR63, ASP48 |
Natural Generation of 5-Bromouracil by Peroxidases (e.g., eosinophil peroxidase, myeloperoxidase)
5-Bromouracil can be generated naturally within the body by the action of specific peroxidase enzymes, particularly at sites of inflammation. nih.govnih.gov The primary enzymes responsible for this biosynthesis are eosinophil peroxidase (EPO) and myeloperoxidase (MPO). nih.govnih.gov These enzymes are secreted by phagocytic cells like eosinophils and neutrophils. nih.govnih.gov
The generation of 5-bromouracil by these peroxidases involves a multi-step process. Eosinophil peroxidase utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a potent brominating agent. nih.govacs.org This highly reactive intermediate then oxidizes uracil, a natural nucleobase, to form 5-bromouracil. nih.govacs.org The conversion of uracil to 5-bromouracil by the EPO-H₂O₂-Br⁻ system can be near-quantitative. nih.govacs.org Similarly, myeloperoxidase, found abundantly in neutrophils, can also catalyze the formation of 5-bromouracil from uracil, especially under moderately acidic conditions and at physiological plasma concentrations of bromide. nih.govnih.gov
The presence of 5-bromouracil has been detected in neutrophil-rich human inflammatory tissue, confirming that this halogenation reaction occurs in vivo. nih.gov While myeloperoxidase can also produce 5-chlorouracil, both eosinophil peroxidase and myeloperoxidase are capable of generating 5-bromouracil. nih.gov The production of this mutagenic thymine analog at sites of inflammation suggests a potential pathway for cytotoxicity and mutagenesis associated with chronic inflammatory conditions. nih.govnih.gov
| Enzyme | Source Cell | Required Substrates | Intermediate | Product |
|---|---|---|---|---|
| Eosinophil Peroxidase (EPO) | Eosinophils | Uracil, H₂O₂, Br⁻ | Hypobromous acid (HOBr) | 5-Bromouracil |
| Myeloperoxidase (MPO) | Neutrophils | Uracil, H₂O₂, Br⁻/Cl⁻ | Hypobromous acid (HOBr) / Hypochlorous acid (HOCl) | 5-Bromouracil / 5-Chlorouracil |
Advanced Research Methodologies for 5 Bromouracil Studies
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the intricate electronic and structural properties of 5-bromouracil (B15302) (5-BrU), offering insights that complement experimental findings. These methods allow for the detailed exploration of its behavior at the atomic level.
Quantum chemical calculations are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of 5-bromouracil. Various methods are employed to study its ground and excited states.
Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules. researchgate.net In the context of 5-bromouracil, DFT calculations, often coupled with continuum solvation models, are used to determine parameters like electronic couplings, reorganization energies, and thermodynamic driving forces for electron transfer processes. researchgate.net This is particularly relevant for understanding the photosensitization mechanism of DNA damage induced by 5-bromouracil. researchgate.net Time-dependent DFT (TD-DFT) is an extension used to calculate vertical excitation energies and to study excited states. royalsocietypublishing.orgarxiv.orgroyalsocietypublishing.orgacs.org However, the accuracy of TD-DFT can be dependent on the functional used. royalsocietypublishing.orgarxiv.org
Multi-Reference Configuration Interaction with Singles (MRCIS) is a high-level ab initio method that is particularly suited for studying excited states, especially in cases where electron correlation is significant. royalsocietypublishing.orgarxiv.orgroyalsocietypublishing.orgnih.gov In studies of 5-bromouracil, MRCIS has been used in surface hopping simulations to compute the ultrafast intersystem crossing (ISC) dynamics, which primarily involve the ¹nOπ* and ³ππ* states. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov
Time-Dependent Density Functional Theory (TD-DFT) is another key method for exploring the excited states of 5-bromouracil. royalsocietypublishing.orgarxiv.org It is often used to calculate vertical excitation energies and has been compared with other methods like MS-CASPT2, CASSCF, and MRCIS to assess its accuracy. royalsocietypublishing.orgarxiv.org TD-DFT calculations have been instrumental in understanding the photoinduced nonadiabatic dynamics of pyrimidine (B1678525) nucleobases like 5-bromouracil. acs.org
A comparison of experimental and calculated vertical excitation energies for 5-bromouracil using various quantum chemical methods is presented in the table below.
| Method | State | Excitation Energy (eV) |
| Experimental | S₁ (¹ππ) | 4.66 |
| Experimental | T₁ (³ππ) | 3.35 |
| MS-CASPT2 | S₁ | 4.60 |
| MS-CASPT2 | T₁ | 3.51 |
| TD-B3LYP | - | - |
| TD-BP86 | - | - |
| MRCIS | - | - |
| ADC(2) | - | - |
Table based on data from a 2017 study. royalsocietypublishing.orgarxiv.org
Following ultraviolet (UV) irradiation, 5-bromouracil can undergo several deactivation processes. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govresearchgate.net Non-adiabatic dynamics simulations are crucial for modeling these complex events where the Born-Oppenheimer approximation breaks down. royalsocietypublishing.orgarxiv.orgroyalsocietypublishing.org
After being excited to the bright ππ* state, 5-bromouracil has three primary relaxation pathways:
Internal conversion back to the electronic ground state.
Intersystem crossing (ISC) to the triplet manifold. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov
Photodissociation of the C-Br bond. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov
Static quantum chemical calculations have identified two key internal coordinates that govern these deactivation processes: the C5-Br bond length and the out-of-plane angle of the bromine atom. arxiv.org Surface hopping simulations, a popular method for non-adiabatic dynamics, have been employed to investigate the ultrafast ISC dynamics. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov These simulations often use electronic structure methods like MRCIS to describe the potential energy surfaces and couplings between different electronic states. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov The simulations have shown that the ISC process predominantly involves the ¹nOπ* and ³ππ* states. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov
Molecular dynamics (MD) simulations are used to study the time evolution of molecular systems. numberanalytics.com Car-Parrinello Molecular Dynamics (CPMD) is a specific type of ab initio MD that combines density functional theory (DFT) with molecular dynamics, allowing for the simulation of systems where electronic effects and chemical reactions are important. numberanalytics.comwikipedia.orgnih.gov
In the context of 5-bromouracil, CPMD can be applied to study its behavior in complex biological environments, such as when incorporated into DNA. nih.gov These simulations can provide insights into structural and dynamic properties, as well as the interactions of 5-bromouracil with surrounding molecules, including water and other DNA bases. nih.gov The advantage of CPMD is that it does not rely on pre-defined force fields, as the forces are calculated "on the fly" from the electronic structure. wikipedia.orgaps.org This makes it a powerful tool for studying systems where bond breaking and formation or significant electronic polarization occur, which are relevant to the photochemical reactions of 5-bromouracil. wikipedia.org
Spectroscopic Techniques in 5-Bromouracil Research
Spectroscopic techniques are indispensable for characterizing the structure and properties of 5-bromouracil and its complexes.
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and studying molecular structure and bonding. In the study of 5-bromouracil, the IR spectrum reveals characteristic absorption bands. For instance, the free 5-bromouracil ligand exhibits bands for N-H and C=O stretching vibrations. ekb.egajol.info
When 5-bromouracil forms complexes with metal ions, the IR spectrum provides evidence of coordination. A shift in the frequency of the C=O stretching vibration to a lower wavenumber upon complexation suggests that the metal ion coordinates through the carbonyl group. ekb.egoup.com The appearance of new bands can also indicate the formation of new chemical bonds, such as M-O or M-N bonds. oup.com
The table below summarizes selected IR frequencies for free 5-bromouracil and some of its metal complexes.
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) |
| 5-Bromouracil (free ligand) | 3360, 3168 | 1677, 1617 |
| [Mg(BrU)₂]·8H₂O | - | 1631 |
| [Ca(BrU)₂(H₂O)₂]·H₂O | - | 1629 |
| [Sr(BrU)₂(H₂O)₂] | - | 1644 |
| [Pb(BrU)₂] | - | 1634 |
| [Hg(BrU)₂] | - | 1621 |
Table based on data from published research. ekb.egajol.info
IR spectroscopy has also been used to study the adsorption of 5-bromouracil onto clay minerals like montmorillonite. asianpubs.org The changes in the IR spectrum upon adsorption provide information about the nature of the interaction between 5-bromouracil and the clay surface, indicating that the sorbed molecules may coordinate to exchangeable cations through water bridges. asianpubs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. byjus.com
¹H NMR (Proton NMR) provides information about the hydrogen atoms in a molecule. byjus.com In studies of 5-bromouracil, the ¹H NMR spectrum can confirm the presence of N-H protons and the aromatic proton on the pyrimidine ring. ekb.egajol.info The chemical shifts of these protons can be sensitive to the molecular environment and can change upon complexation with metal ions, providing further evidence for the coordination mode. ekb.egajol.info
The following table shows the ¹H NMR chemical shifts for free 5-bromouracil and two of its metal complexes in DMSO-d₆.
| Compound | δ (N₁-H) (ppm) | δ (N₃-H) (ppm) | δ (C₆-H) (ppm) |
| 5-Bromouracil (free ligand) | 11.25 | 11.60 | 8.05 |
| [Cd(BrU)₂(H₂O)₂] | 11.24 | - | 8.02 |
| [Ag(BrU)(H₂O)] | 11.26 | - | 8.04 |
Table based on data from a 2019 study. ajol.info The disappearance of the N₃-H signal in the complexes suggests deprotonation at this position and coordination with the metal ion. ajol.info
Fluorine NMR (¹⁹F NMR) , while not directly applicable to 5-bromouracil, is a powerful technique for studying fluorinated analogues like 5-fluorouracil (B62378). nih.govbiophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly suitable for NMR studies. biophysics.org The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment. nih.govbiophysics.org This sensitivity has been used to probe the secondary and tertiary structure of tRNA substituted with 5-fluorouracil, where the chemical shift of the fluorine atom provides information about base pairing and local conformation. nih.gov
X-ray Fluorescence for Bromine Analysis in 5-Bromouracil-Labeled DNA
X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It has been effectively employed to quantify the amount of 5-bromouracil (5-BrU) incorporated into DNA. This method relies on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample absorb energy and become excited, leading to the ejection of inner shell electrons. The resulting vacancy is then filled by an outer shell electron, a process that releases energy in the form of a fluorescent X-ray. Each element emits fluorescent X-rays at a characteristic energy, allowing for their identification and quantification.
In the context of 5-BrU-labeled DNA, XRF is specifically used to detect and measure the bromine content. The intensity of the bromine Kα X-ray fluorescence signal is directly proportional to the concentration of bromine in the DNA sample. This allows researchers to calculate the degree to which thymine (B56734) has been replaced by 5-BrU. For instance, a nondispersive X-ray fluorescence method has been successfully used to determine the fraction by weight of bromine in purified DNA from the bacterium Escherichia coli B 15 T(-), which is deficient in thymine. nih.gov This technique is highly sensitive, capable of analyzing small samples of DNA, on the order of 35 micrograms. nih.gov
The application of XRF extends to various biological samples. For example, devices with Si(Li) detectors and 109Cd sources have been developed for bromine determination in biological fluids. nih.gov XRF imaging and inductively coupled plasma-mass spectrometry (ICP-MS) have been used to examine the distribution of bromine in various mammalian tissues and fluids, revealing that bromine is widely distributed. nih.gov These methodologies underscore the utility of XRF in providing precise quantitative data on the incorporation of 5-BrU into nucleic acids, a crucial parameter for studies on mutagenesis and radiosensitization.
Fluorescence Spectroscopy for Investigating 5-Bromouracil Interactions
Fluorescence spectroscopy is a highly sensitive method used to study the interactions between molecules. It is particularly valuable for investigating how 5-bromouracil (5-BrU) interacts with proteins and other biomolecules. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon binding to a ligand like 5-BrU.
Studies have shown that 5-BrU can quench the intrinsic fluorescence of proteins such as bovine serum albumin (BSA). scholarsresearchlibrary.com This quenching, or decrease in fluorescence intensity, indicates an interaction between the 5-BrU molecule and the protein. By analyzing the quenching data, researchers can determine key binding parameters, such as the binding constant (Ka) and the number of binding sites. For the interaction between 5-BrU and BSA, the quenching has been identified as a static process, where a non-fluorescent complex is formed between the fluorophore (in the protein) and the quencher (5-BrU). scholarsresearchlibrary.com The binding constant for this interaction has been calculated to be 2.013 x 10^4 L mol-1. scholarsresearchlibrary.com
Furthermore, the incorporation of 5-BrU into DNA can be detected through fluorescence. Crystals of DNA containing 5-BrU substitutions for thymine exhibit strong fluorescence signals at the bromine absorbance edge (0.92 Å). nih.gov This property is useful in crystallographic studies to confirm the presence of the labeled DNA in protein-DNA complexes. nih.gov The photochemical coupling of 5-BrU to aromatic amino acids like tryptophan and tyrosine can also be monitored by the characteristic fluorescence emission of the resulting adducts, providing a method to study the crosslinking of 5-BrU-containing DNA to proteins. capes.gov.br
Recent studies using femtosecond time-resolved photoelectron spectroscopy with an extreme ultraviolet (XUV) probe have investigated the UV-induced photo-relaxation dynamics of 5-BrU in aqueous solution. rsc.org Upon excitation, 5-BrU exhibits rapid relaxation through lower-lying electronic states, a process that is crucial for understanding its role as a radiosensitizer. rsc.org
Molecular Docking Calculations for 5-Bromouracil Interactions with Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This methodology is instrumental in understanding the interactions between 5-bromouracil (5-BrU) and proteins at a molecular level. By simulating the binding process, researchers can identify potential binding sites, predict binding affinities, and elucidate the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Molecular docking studies have been conducted to explore the interaction of 5-BrU with various protein targets associated with diseases such as diabetes, hepatocellular carcinoma, and different types of cancer. ucm.esresearcher.lifetandfonline.comnih.govresearchgate.net These calculations have shown that 5-BrU can fit into the binding pockets of these proteins, suggesting its potential as an inhibitor. For example, docking analysis has indicated that 5-BrU may act as a promising inhibitor against breast cancer-related proteins. ucm.esresearcher.lifetandfonline.comnih.govresearchgate.net The calculations for these studies often employ methods like the Lamarckian Genetic Algorithm (LGA) to explore the conformational space of the ligand and identify the most favorable binding modes. researchgate.net
The effect of the bromine atom on the molecular structure and interaction energies is a key aspect of these studies. Calculations using methods such as B3LYP and M06-2X have been used to analyze the tautomeric forms of 5-BrU and their interaction energies within protein binding sites. ucm.estandfonline.comnih.gov These computational approaches provide detailed insights that complement experimental data and can guide the design of new therapeutic agents based on the 5-BrU scaffold.
| Protein Target | Associated Disease | Key Finding from Docking | Computational Method Mentioned |
|---|---|---|---|
| Breast Cancer-related proteins | Breast Cancer | 5-BrU may act as a promising inhibitor. ucm.esresearcher.lifetandfonline.comnih.govresearchgate.net | Lamarckian Genetic Algorithm (LGA) researchgate.net |
| Diabetes-related proteins | Diabetes | Potential inhibitory role of 5-BrU explored. ucm.esresearcher.lifetandfonline.comnih.govresearchgate.net | B3LYP, M06-2X ucm.estandfonline.comnih.gov |
| Hepatocellular Carcinoma-related proteins | Hepatocellular Carcinoma | Potential inhibitory role of 5-BrU explored. ucm.esresearcher.lifetandfonline.comnih.govresearchgate.net | - |
| Lung Cancer-related proteins | Lung Cancer | Potential inhibitory role of 5-BrU explored. ucm.esresearcher.lifetandfonline.comnih.govresearchgate.net | - |
High-Resolution Genetic Mapping Techniques for 5-Bromouracil-Induced Mutations
High-resolution genetic mapping allows for the precise localization of mutations on a chromosome. This technique has been fundamental in studying the mutagenic effects of 5-bromouracil (5-BrU). By comparing the genetic maps of spontaneous mutations with those induced by 5-BrU, researchers can identify "hot spots" where the mutagen preferentially acts.
Another method for genetic mapping involves the sensitization of 5-BrU-substituted DNA to ultraviolet (UV) irradiation. This technique has been applied to map the chromosome of Bacillus subtilis. nih.gov In this approach, a thymine-requiring mutant is grown in the presence of 5-bromodeoxyuridine, leading to the incorporation of 5-BrU into its DNA. The DNA is then extracted at different time points and exposed to UV light. Since 5-BrU-containing DNA is more sensitive to UV damage, markers that have incorporated the analog are inactivated more readily. By assaying the residual transforming activity of different genetic markers, the order of gene replication and their positions on the chromosome can be determined. nih.gov The time at which a marker becomes sensitized to UV light corresponds to its replication time, allowing for the construction of a genetic map. nih.gov
| Organism | Genetic Region/Chromosome | Mapping Technique Principle | Key Finding |
|---|---|---|---|
| Bacteriophage T4 | rII region | Comparison of spontaneous and 5-BrU-induced mutant maps. caltech.edu | 5-BrU induces mutations at specific "hot spots" different from spontaneous ones. caltech.edu |
| Bacillus subtilis | Chromosome | Sensitization of 5-BrU-substituted DNA to UV inactivation. nih.gov | The order of chromosome replication can be mapped based on the timing of sensitization of genetic markers. nih.gov |
Electrophoretic Analysis (e.g., Denaturing Polyacrylamide Gel Electrophoresis) for 5-Bromouracil-Substituted DNA
Electrophoretic techniques are widely used to separate and analyze nucleic acid fragments. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) and its variations, such as Denaturing Gradient Gel Electrophoresis (DGGE), are particularly powerful for studying DNA that contains 5-bromouracil (5-BrU).
PAGE can be used to analyze fragments of 5-BrU-substituted DNA, especially to detect changes resulting from events like photoreactions. For example, upon irradiation of 5-BrU-substituted DNA, uracil-5-yl radicals can be formed. PAGE analysis, in conjunction with specific treatments like the use of a hydrogen donor and uracil-DNA glycosylase (UDG), can help to pinpoint the location of these radicals within the DNA sequence. oup.com This method allows for the identification of sequence-specific "hot-spots" for radical formation. oup.com
DGGE separates DNA fragments based on their melting behavior in a gel containing a chemical denaturant gradient (typically urea (B33335) and formamide). mit.eduksu.edu.sa DNA fragments with different sequences will denature at different concentrations of the denaturant, causing a dramatic decrease in their electrophoretic mobility. This allows for the separation of fragments that may differ by only a single base pair. mit.edu This technique is highly applicable to the study of 5-BrU-induced mutations. When DNA containing a 5-BrU-induced mutation is amplified and reannealed with wild-type DNA, heteroduplexes are formed. These heteroduplexes have a lower melting temperature than the corresponding homoduplexes and can be separated by DGGE, allowing for the detection and analysis of mutations. nih.gov
These electrophoretic methods provide crucial tools for both detecting the presence of 5-BrU-related damage and for screening and analyzing the mutations that it induces.
In Vitro Experimental Systems for Studying 5-Bromouracil (e.g., heteroduplex base mispaired intermediates)
In vitro experimental systems are essential for dissecting the molecular mechanisms of 5-bromouracil (5-BrU) mutagenesis. These systems allow researchers to study specific biochemical reactions in a controlled environment, free from the complexities of a living cell. One powerful in vitro approach involves the measurement of heteroduplex base mispaired intermediates.
A heteroduplex is a double-stranded DNA molecule where the two strands are not perfectly complementary, containing one or more mismatched base pairs. The formation of these intermediates is a key step in the mutagenic pathways of base analogs like 5-BrU. The idea that mismatched base pairs in heteroduplex DNA trigger a repair reaction was proposed decades ago and has been substantiated by numerous studies. nobelprize.orgnih.govescholarship.org
In vitro studies have been designed to measure the frequency of formation of specific mispairs involving 5-BrU. nih.gov For example, experiments have compared the formation of 5-BrU•G mispairs to T•G mispairs in different mutational pathways. One significant finding is that in the G•C → A•T transition pathway, the formation of 5-BrU•G mispairs is significantly increased (at least 40-fold) compared to T•G mispairs. nih.gov However, in the A•T → G•C pathway, the increase in mispairing with 5-BrU is much less pronounced (about 2.5-fold more frequent than with thymine). nih.gov This suggests that the base-pairing behavior of 5-BrU can differ depending on whether it is acting as a template base during replication or as an incoming deoxynucleoside triphosphate. nih.gov
These in vitro systems, which can be further refined by including components of the DNA mismatch repair (MMR) system, provide quantitative data on the biochemical basis of 5-BrU's mutagenic specificity. nih.govasm.organnualreviews.org They help to explain why 5-BrU predominantly causes certain types of mutations and how cellular repair machinery recognizes and processes these aberrant base pairs.
Conceptual Frameworks and Theoretical Models in 5 Bromouracil Research
Refined Models of Watson-Crick Base Pairing and its Disruption by 5-Bromouracil (B15302)
5-Bromouracil (5-BrU) is a halogenated derivative of uracil (B121893) that can be incorporated into DNA in place of thymine (B56734). wikipedia.org Its mutagenic properties are largely attributed to its ability to cause base pairing errors during DNA replication. wikipedia.orgslideshare.net While structurally similar to thymine, the presence of the bromine atom at the C5 position alters its electronic properties, leading to a higher propensity for tautomerization and ionization compared to thymine. nih.gov These alternative forms disrupt the standard Watson-Crick base pairing, leading to mutations. wikipedia.org
5-BrU exists in three primary forms that influence its base-pairing behavior: the keto form, the enol form, and the ionized form. wikipedia.org The keto form of 5-BrU is analogous to thymine and preferentially pairs with adenine (B156593). wikipedia.org However, the electronegative bromine atom increases the likelihood of 5-BrU existing in its rare enol tautomer or its ionized state. nih.gov In the enol form, 5-BrU can mispair with guanine (B1146940), mimicking the hydrogen bonding pattern of cytosine. rsc.org Similarly, the ionized form of 5-BrU, resulting from the loss of a proton at the N3 position, also readily pairs with guanine. nih.govnih.gov This ability to exist in different tautomeric and ionic states allows 5-BrU to be incorporated opposite adenine or guanine, ultimately leading to A-T to G-C or G-C to A-T transition mutations after subsequent rounds of DNA replication. wikipedia.org
Theoretical studies, including ab initio calculations, have been employed to understand the mutagenic mechanism of 5-BrU. These studies have investigated the relative stability of its tautomers and their base pairing potential. nih.gov Research indicates that the ionized form of 5-bromouracil may be a significant contributor to its mutagenic effects, with studies showing that the efficiency of forming 5-bromouracil-guanine mispairs increases with pH. nih.gov
Beyond the classic model of the enol tautomer of 5-bromouracil mispairing with guanine in a Watson-Crick geometry, theoretical models also consider the formation of "wobble" base pairs. rsc.org In a wobble configuration, the bases are shifted relative to each other, allowing for non-standard hydrogen bonding patterns. rsc.org The major diketo tautomer of 5-bromouracil can form a wobble pair with guanine, although this pairing involves only two hydrogen bonds and has an unconventional stereochemistry. rsc.org
While the wobble pair's geometry might seem less likely to be accommodated during mutagenic replication compared to the enol-guanine pair which has three hydrogen bonds, it may be stabilized against enzymatic repair. rsc.org This stabilization could be influenced by enhanced base stacking interactions due to the bromine substituent. rsc.org Nuclear magnetic resonance (NMR) studies on oligonucleotides containing a 5-bromouracil-guanine pair have shown that at neutral pH, the predominant structure is a wobble geometry. nih.gov As the pH increases, a transition to an ionized Watson-Crick geometry is observed, suggesting an equilibrium between the wobble and ionized forms under physiological conditions. nih.gov Theoretical models that consider these wobble configurations provide a more comprehensive understanding of the structural basis for 5-BrU-induced mutagenesis. nih.govresearchgate.net
Molecular Fidelity of Base-Pair Insertion during DNA Replication in the Presence of 5-Bromouracil
The presence of 5-bromouracil in a DNA template challenges the fidelity of DNA polymerases during replication. nih.gov In vitro studies have been conducted to investigate the miscoding properties of 5-BrU at specific sites within a DNA sequence. nih.gov When 5-bromodeoxyuridine (dB) was incorporated into an oligodeoxynucleotide template, it was found that for DNA polymerase I, DNA polymerase alpha, and AMV reverse transcriptase, the presence of dB did not significantly hinder the replication process. nih.gov
The primary error observed during replication with a dB-containing template was the misincorporation of dGTP opposite the dB residue, leading to A-T to G-C transitions. nih.gov The frequency of dGTP:dB mispairing was found to be 2- to 4-fold higher than that of dGTP:T mismatches. nih.gov This suggests that while 5-BrU does induce mispairing, its miscoding potential at the specific site studied was only moderately higher than that of thymine. nih.gov The fidelity of base-pair insertion is influenced by the competition between the correct nucleotide (dATP) and the incorrect nucleotide (dGTP) for pairing with the template 5-BrU. The relative efficiencies of forming these pairs can be influenced by factors such as pH. nih.gov
The mutagenic effect of 5-bromouracil can also be attributed to a decrease in the energy barrier for the wobble pair to adopt an enzymatically competent Watson-Crick geometry through tautomerization within the DNA polymerase active site. nih.govresearchgate.net
Table 1: Mispairing Frequencies with 5-Bromouracil
| DNA Polymerase | Mispair | Relative Frequency vs. T:dGTP |
|---|---|---|
| DNA Polymerase I | dB:dGTP | 2-4 fold higher |
| DNA Polymerase Alpha | dB:dGTP | 2-4 fold higher |
| AMV Reverse Transcriptase | dB:dGTP | 2-4 fold higher |
Data derived from in vitro replication studies. nih.gov
Investigation of Triplet Excited States in the Mutagenic Mechanisms of 5-Bromouracil
The mutagenic effects of 5-bromouracil are not solely explained by its tautomeric and ionization equilibria. Photochemical mechanisms involving electronically excited states also play a crucial role, particularly upon exposure to UV radiation. royalsocietypublishing.orgaip.org When 5-BrU absorbs UV light, it is promoted to an excited singlet state (¹ππ*). royalsocietypublishing.orgrsc.org From this state, several deactivation pathways are possible, including relaxation back to the ground state, C-Br bond photodissociation, and intersystem crossing (ISC) to a triplet excited state. royalsocietypublishing.orgnih.gov
Theoretical and computational studies have been instrumental in elucidating the dynamics of these excited states. royalsocietypublishing.orgnih.gov While ground-state relaxation is considered a major deactivation pathway in the gas phase, intersystem crossing to the triplet manifold is a significant event that can lead to mutagenesis. royalsocietypublishing.orgnih.gov The lowest triplet state of 5-BrU has been identified at approximately 3.35 eV. researchgate.net The formation of these longer-lived triplet states is believed to contribute to DNA mutagenesis, even if the quantum yield for their formation is low. psu.edu
Non-adiabatic dynamics simulations have shown that the ultrafast ISC process primarily involves the ¹nOπ* and ³ππ* states. royalsocietypublishing.orgnih.gov Once populated, the triplet state can lead to the formation of lesions in the DNA. psu.edu One proposed mechanism involves the homolytic cleavage of the C-Br bond, which can occur from the excited state without the need for electron transfer. royalsocietypublishing.orgresearchgate.net Another mechanism is initiated by an excited-state electron transfer from an adjacent nucleobase to 5-BrU, forming a radical anion that subsequently cleaves the C-Br bond. researchgate.net
Table 2: Deactivation Pathways of Photoexcited 5-Bromouracil
| Pathway | Description |
|---|---|
| Ground-State Relaxation | The excited molecule returns to its electronic ground state without chemical change. royalsocietypublishing.org |
| Intersystem Crossing (ISC) | The molecule transitions from an excited singlet state to an excited triplet state. royalsocietypublishing.orgnih.gov |
Role of Water Clusters and Solvation Effects on 5-Bromouracil Tautomerism and Reactivity
The cellular environment is aqueous, and the presence of water molecules can significantly influence the tautomeric equilibrium and reactivity of 5-bromouracil. acs.orgnih.govacs.org Theoretical studies have modeled the effects of hydration on 5-BrU using explicit water molecules to simulate the first and second hydration shells. researchgate.nettandfonline.comtandfonline.com
In the gas phase and in microhydrated environments with a single water molecule, the canonical keto form of 5-BrU is favored. nih.govacs.org However, computational studies using a cluster of 50 water molecules have shown a reversal of this preference, with the rare enol tautomer becoming more stable than the keto form in this simulated aqueous environment. acs.orgnih.gov This stabilization of the enol form is largely attributed to more favorable water-water interactions within the cluster surrounding 5-bromouracil. acs.orgnih.gov Further studies with up to 30 explicit water molecules have indicated that the 'mutagenic' 2-hydroxy-4-oxo enol tautomer of 5-BrU is favored in clusters with more than 20 water molecules. tandfonline.comucm.es
The bromine atom at the C5 position also influences the hydration pattern around the molecule. tandfonline.com It can hinder the access of water molecules to the O=C4-C5 region, which may, in turn, increase the likelihood of tautomerization compared to uracil. tandfonline.com The interaction with water molecules can also facilitate the tautomerization process by lowering the energy barriers for proton transfer. researchgate.net These findings highlight the critical role of the aqueous solvent environment in modulating the mutagenic potential of 5-bromouracil by favoring its mispairing-prone tautomeric forms. acs.orgtandfonline.comnih.govucm.es
Theoretical Models of Charge Migration and Hole Transfer in 5-Bromouracil-Containing DNA
The incorporation of 5-bromouracil into DNA not only affects its base-pairing properties but also influences charge transport along the DNA double helix. researchgate.netiaea.org This is particularly relevant in the context of DNA damage induced by radiation or photoexcitation. aip.orgiaea.org Theoretical models have been developed to understand the mechanisms of charge migration and hole transfer in DNA containing 5-BrU.
One significant process is photoinduced electron transfer (ET). researchgate.netresearchgate.net Upon electronic excitation, 5-BrU can act as an electron acceptor, with an adjacent nucleobase, often a purine (B94841) like guanine or adenine, serving as the electron donor. aip.orgresearchgate.net This leads to the formation of a 5-BrU radical anion and a purine radical cation (a "hole"). researchgate.net The 5-BrU radical anion is unstable and can undergo C-Br bond cleavage, generating a highly reactive uracilyl radical. researchgate.net
The efficiency of this charge transfer is dependent on the sequence context. researchgate.netresearchgate.net For instance, a lower reactivity has been observed for the 5'-GBrU-3' sequence compared to the 5'-ABrU-3' sequence, a phenomenon termed "contrathermodynamic." researchgate.netresearchgate.net Theoretical models based on Marcus and Marcus-Levich-Jortner theories have been used to calculate the electronic couplings, reorganization energies, and thermodynamic driving forces for these electron transfer processes to explain such sequence-specific effects. researchgate.net
Furthermore, the concept of "deep-hole transfer" has been proposed as a mechanism for long-range charge migration through the lower-lying electronic states of the nucleobases. nih.gov This can lead to significantly enhanced charge transfer rates. nih.gov Studies have also demonstrated electron migration along 5-BrU-substituted DNA in both aqueous solutions and within cells, with migration distances estimated to be between 5 to 10 base pairs. iaea.org These theoretical frameworks are crucial for understanding how the presence of 5-BrU can sensitize DNA to damage over a distance.
Q & A
Q. What are the standard methodologies for synthesizing 5-Bromouracil and confirming its purity?
To synthesize 5-Bromouracil, researchers typically halogenate uracil at the 5-position using bromine or brominating agents under controlled conditions. Key steps include:
- Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors.
- Purity confirmation :
- Elemental analysis to verify stoichiometry.
- Melting point determination (reported range: 280–285°C).
- Spectroscopic techniques :
- IR spectroscopy to identify functional groups (e.g., N-H stretch at ~3100 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .
- ¹H NMR in DMSO-d₆ to confirm substitution patterns (e.g., absence of uracil’s 5-H proton) .
Q. What characterization techniques are essential for studying 5-Bromouracil-metal complexes?
Critical methods include:
| Technique | Purpose | Example from Literature |
|---|---|---|
| Conductivity measurements | Determine electrolytic nature (e.g., non-electrolyte vs. 1:2 electrolyte complexes) | Ag(I) complexes show molar conductivity >100 S cm² mol⁻¹, indicating ionic dissociation . |
| Thermal analysis (TGA/DTG) | Assess thermal stability and decomposition pathways | Mn(II) complexes decompose in three stages, with mass loss corresponding to coordinated water and ligand breakdown . |
| IR spectroscopy | Identify coordination sites (e.g., shifts in C=O or N-H stretches upon metal binding) | Cu(II) complexes show C=O shifts from 1680 cm⁻¹ (free ligand) to 1620 cm⁻¹ (coordinated) . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coordination modes of 5-Bromouracil with transition metals?
Discrepancies in coordination sites (e.g., N1 vs. O4 binding) arise due to variations in pH, solvent, or metal ion hardness. Methodological approaches include:
- Multi-technique validation : Combine IR, NMR, and X-ray crystallography (if available) to cross-validate coordination geometry.
- Computational modeling : Use density functional theory (DFT) to predict stable coordination modes under specific conditions.
- pH-dependent studies : Monitor spectral changes across pH gradients to identify protonation-dependent binding .
Q. How should researchers design experiments to investigate the biological activity of 5-Bromouracil derivatives?
Adopt the PICO framework for rigorous experimental design:
- Population : Select microbial strains (e.g., E. coli, S. aureus) or cancer cell lines.
- Intervention : Test 5-Bromouracil complexes at varying concentrations (e.g., 10–100 µM).
- Comparison : Include controls (free ligand, metal salts, and standard drugs like 5-fluorouracil).
- Outcome : Quantify inhibition zones (agar diffusion) or IC₅₀ values (cell viability assays).
- Statistical analysis : Use ANOVA to compare efficacy across groups, ensuring p < 0.05 significance .
Q. What strategies mitigate contradictions in thermal decomposition data for 5-Bromouracil complexes?
Conflicting TGA/DTG results (e.g., variable mass loss steps) may stem from impurities or inconsistent heating rates. Solutions include:
- Standardize protocols : Fix heating rates (e.g., 10°C/min) and purge gases (e.g., N₂ vs. air).
- Repeat under identical conditions : Ensure sample homogeneity and replicate experiments ≥3 times.
- Correlate with ancillary data : Match decomposition stages to IR or XRD evidence of intermediate phases .
Methodological Guidance for Data Analysis
Q. How can researchers address unexpected solubility properties of 5-Bromouracil in novel solvents?
- Systematic screening : Test solubility in solvents of varying polarity (e.g., DMSO, ethanol, chloroform).
- Hansen solubility parameters : Calculate HSPs to predict compatibility.
- Crystallography : Analyze crystal packing via XRD to identify hydrogen-bonding networks affecting solubility .
What frameworks ensure research questions on 5-Bromouracil meet academic rigor?
Apply the FINER criteria :
- Feasible : Ensure access to bromination reagents and analytical instruments.
- Novel : Explore understudied metal ions (e.g., rare-earth complexes) or synergistic drug combinations.
- Ethical : Follow biosafety protocols for antimicrobial testing.
- Relevant : Align with gaps in literature (e.g., mechanistic studies vs. application-focused work) .
Tables for Quick Reference
Table 1 : Common Pitfalls in 5-Bromouracil Research and Solutions
| Pitfall | Solution |
|---|---|
| Inconsistent NMR peaks | Use deuterated solvents, calibrate spectrometers, and report solvent peaks. |
| Ambiguous IR assignments | Compare with computed spectra or literature benchmarks. |
| Low complex yields | Optimize reaction time, temperature, and stoichiometry (e.g., 1:2 metal:ligand ratio). |
Table 2 : Key Journals for Publishing 5-Bromouracil Research
| Journal | Focus Area |
|---|---|
| Journal of Inorganic Biochemistry | Metal complex synthesis and bioactivity |
| Thermochimica Acta | Thermal decomposition studies |
| Bioorganic & Medicinal Chemistry Letters | Structure-activity relationships |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
